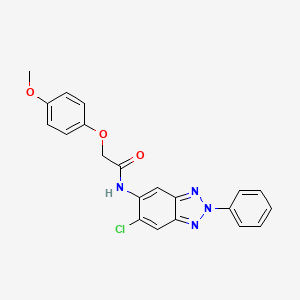![molecular formula C20H18N2O4 B3634211 N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methoxybenzamide](/img/structure/B3634211.png)
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methoxybenzamide
Overview
Description
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methoxybenzamide is a complex organic compound that features a furan ring, a carbamoyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with furan-2-ylmethylamine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) . The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The furan ring and carbamoyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-(4-MEO-phenyl)-vinyl)-4-methyl-benzamide
Uniqueness
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methoxybenzamide is unique due to the presence of both a furan ring and a methoxybenzamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-18-11-5-3-9-16(18)20(24)22-17-10-4-2-8-15(17)19(23)21-13-14-7-6-12-26-14/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLISTZCCRYXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{(E)-[1-(3-chloro-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid](/img/structure/B3634134.png)
![3,5-dimethoxy-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide](/img/structure/B3634141.png)
![N-(4-bromo-3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B3634151.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3634153.png)
![N-[4-(acetylamino)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3634159.png)
![3-(4-morpholinylcarbonothioyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B3634163.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B3634168.png)

![N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide](/img/structure/B3634177.png)
![(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3634188.png)
![5-(4-tert-butylbenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3634190.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3634202.png)
![2-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B3634209.png)
![(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B3634222.png)
